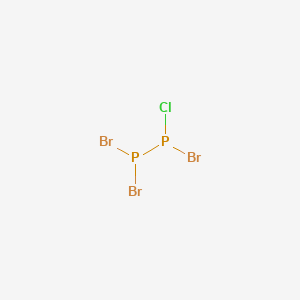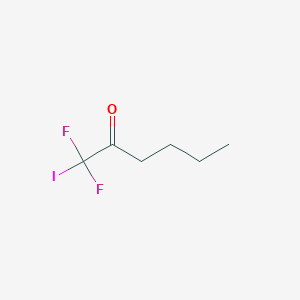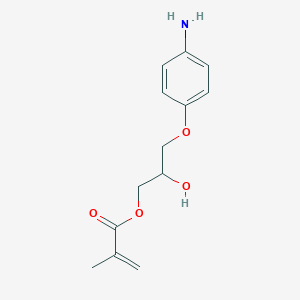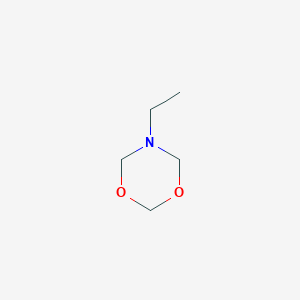
1,1,2-Tribromo-2-chlorodiphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Tribromo-2-chlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three bromine atoms and one chlorine atom attached to a diphosphane backbone
Vorbereitungsmethoden
The synthesis of 1,1,2-Tribromo-2-chlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,1,2-Tribromo-2-chlorodiphosphane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tribromo-2-chlorodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: There is interest in its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,1,2-Tribromo-2-chlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The bromine and chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Tribromo-2-chlorodiphosphane can be compared to other similar compounds such as 1,1,1-Tribromo-2,2,2-trichloroethane and 1,1,2-Tribromoethane. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the diphosphane backbone in this compound makes it unique and gives it distinct chemical behavior.
Similar Compounds
1,1,1-Tribromo-2,2,2-trichloroethane: A compound with three bromine and three chlorine atoms attached to an ethane backbone.
1,1,2-Tribromoethane: A compound with three bromine atoms attached to an ethane backbone.
Eigenschaften
CAS-Nummer |
157252-04-5 |
|---|---|
Molekularformel |
Br3ClP2 |
Molekulargewicht |
337.11 g/mol |
IUPAC-Name |
dibromo-[bromo(chloro)phosphanyl]phosphane |
InChI |
InChI=1S/Br3ClP2/c1-5(2)6(3)4 |
InChI-Schlüssel |
CSOMKJLELMZSEM-UHFFFAOYSA-N |
Kanonische SMILES |
P(P(Br)Br)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)



![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
